molecular formula C12H17NO B12608028 N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine CAS No. 648414-09-9

N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine

Cat. No.: B12608028
CAS No.: 648414-09-9
M. Wt: 191.27 g/mol
InChI Key: VVGIGZCTJULEAF-UHFFFAOYSA-N
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Description

N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxypropyl group attached to the nitrogen atom and a methylphenyl group attached to the carbon atom of the imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine can be achieved through several methods. One common approach involves the condensation reaction between 4-methylbenzaldehyde and 1-methoxypropylamine. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The methoxypropyl and methylphenyl groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methoxyethyl)-1-(4-methylphenyl)methanimine
  • N-(1-Methoxypropyl)-1-(4-chlorophenyl)methanimine
  • N-(1-Methoxypropyl)-1-(4-methoxyphenyl)methanimine

Uniqueness

N-(1-Methoxypropyl)-1-(4-methylphenyl)methanimine is unique due to the specific combination of its functional groups, which impart distinct chemical and physical properties. The presence of the methoxypropyl group enhances its solubility and reactivity, while the methylphenyl group contributes to its stability and potential biological activity.

Properties

CAS No.

648414-09-9

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(1-methoxypropyl)-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C12H17NO/c1-4-12(14-3)13-9-11-7-5-10(2)6-8-11/h5-9,12H,4H2,1-3H3

InChI Key

VVGIGZCTJULEAF-UHFFFAOYSA-N

Canonical SMILES

CCC(N=CC1=CC=C(C=C1)C)OC

Origin of Product

United States

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